2-{7-[(1-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid
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Overview
Description
2-{7-[(1-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid is a complex organic compound that features both sulfonamide and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-[(1-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid typically involves multi-step organic reactions. One common approach is to start with a fluorene derivative, which undergoes sulfonation to introduce the sulfonamide group. Subsequent reactions involve the introduction of the carboxyethylsulfamoyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-{7-[(1-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the fluorene ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of possible products.
Scientific Research Applications
2-{7-[(1-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{7-[(1-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The carboxyethylsulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{7-[(1-carboxyethyl)sulfamoyl]-9H-fluorene-2-sulfonamido}propanoic acid
- 2-{7-[(1-carboxyethyl)sulfamoyl]-9H-fluorene-2-sulfonamido}butanoic acid
- 2-{7-[(1-carboxyethyl)sulfamoyl]-9H-fluorene-2-sulfonamido}pentanoic acid
Uniqueness
2-{7-[(1-carboxyethyl)sulfamoyl]-9-oxo-9H-fluorene-2-sulfonamido}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N2O9S2 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[[7-(1-carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C19H18N2O9S2/c1-9(18(23)24)20-31(27,28)11-3-5-13-14-6-4-12(8-16(14)17(22)15(13)7-11)32(29,30)21-10(2)19(25)26/h3-10,20-21H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
YNKMTXLPOZEIES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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